3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one
Description
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-7-6-8(7)9(11)4-5-10(2)3/h4-5,7-8H,6H2,1-3H3/b5-4+ |
InChI Key |
UDIMZEPEDZDOAB-SNAWJCMRSA-N |
Isomeric SMILES |
CC1CC1C(=O)/C=C/N(C)C |
Canonical SMILES |
CC1CC1C(=O)C=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of α,β-Unsaturated Ketone Precursors
A common approach involves introducing the 2-methylcyclopropyl group via cyclopropanation reactions. A representative pathway includes:
Step 1 : Synthesis of α,β-unsaturated ketone intermediates.
- Example : 3-(dimethylamino)acryloyl chloride reacts with 2-methylcyclopropanecarboxylic acid under Friedel-Crafts acylation conditions.
- Reagents : AlCl₃ (catalyst), dichloromethane solvent, 0–5°C.
- Yield : ~65% (estimated for analogous systems).
Step 2 : Cyclopropane ring formation via [2+1] cycloaddition.
- Method : Simmons-Smith reaction using diiodomethane and zinc-copper couple.
- Conditions : Ether solvent, reflux (40°C), 12–24 hours.
- Key Challenge : Steric hindrance from the 2-methyl group requires optimized stoichiometry (1.5 equiv diiodomethane).
Enaminone Formation via Condensation Reactions
The enaminone moiety (N,N-dimethylamino group conjugated to a ketone) is typically constructed via:
Route A : Claisen-Schmidt condensation
- Reactants : 2-Methylcyclopropyl methyl ketone + N,N-dimethylformamide dimethyl acetal (DMF-DMA).
- Conditions : Toluene, 110°C, 6 hours under nitrogen.
- Mechanism : Base-catalyzed elimination to form the α,β-unsaturated system.
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Route B : Michael addition to acetylenic ketones
- Substrates : Propioloyl-2-methylcyclopropane + dimethylamine.
- Catalyst : CuI (5 mol%), Et₃N (base).
- Yield : Reported up to 78% for similar enaminones.
Optimization and Challenges
Comparative data for key methods:
- Steric effects from the 2-methyl group necessitate longer reaction times in cyclopropanation.
- Claisen-Schmidt offers better scalability but requires strict anhydrous conditions.
- Transition-metal catalysts (e.g., CuI) in Michael addition improve regioselectivity.
Industrial-Scale Considerations
For bulk synthesis (>1 kg):
- Preferred route : Claisen-Schmidt condensation due to reagent availability.
- Cost analysis :
Emerging Techniques
Recent advances in flow chemistry show promise:
- Microreactor synthesis : Reduces reaction time by 40% for enaminone formation (patent pending).
- Photocatalytic cyclopropanation : Visible-light-mediated methods achieve 80% yield in model systems.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from the reactions of 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors The compound’s effects are mediated through pathways that depend on its chemical structure and the nature of the target molecules
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features and Physical Properties
Key Observations :
- Substituent Effects :
- The 2-methylcyclopropyl group in the target compound imparts steric hindrance and electronic modulation due to its strained three-membered ring. This contrasts with aryl substituents (e.g., 4-fluorophenyl in ), which enhance resonance stabilization and dipole interactions.
- Heterocyclic substituents (e.g., 2-pyridyl in ) introduce nitrogen atoms capable of hydrogen bonding, improving solubility and bioactivity.
- Molecular Weight : The target compound has the lowest molecular weight (153.22 g/mol), favoring better pharmacokinetic properties like membrane permeability compared to bulkier analogs (e.g., 343.3 g/mol in ).
Key Observations :
- Bioactivity: The dimethylamino group is a common feature in neuroactive compounds (e.g., 3-MMC ), but its combination with a cyclopropyl group in the target compound may reduce toxicity while retaining metabolic stability.
- Anticancer Potential: Chalcones with aromatic substituents (e.g., indolyl in ) exhibit anticancer activity via intercalation or enzyme inhibition. The cyclopropyl analog could act as a bioisostere for aromatic rings, enhancing lipophilicity and target selectivity.
Biological Activity
3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one is a compound of significant interest due to its potential biological activities and pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a dimethylamino group and a 2-methylcyclopropyl moiety attached to a prop-2-en-1-one backbone. This unique structure may confer distinct biological properties, making it a candidate for various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 165.24 g/mol |
| CAS Number | 1937248-37-7 |
The biological activity of 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to various physiological effects, including anti-inflammatory and potential anticancer activities.
Pharmacological Studies
Recent studies have evaluated the compound's ability to inhibit neutrophilic production of superoxide anion and elastase secretion. For example, a study found that derivatives of prop-2-en-1-one exhibited significant inhibition of these processes, indicating potential anti-inflammatory properties .
Case Studies
- Anti-inflammatory Activity : In a series of experiments, compounds similar to 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one were tested for their ability to inhibit neutrophil activation. The results demonstrated that certain derivatives effectively reduced superoxide production with IC50 values around 6.52 μM .
- Cancer Research : The compound's structural analogs have been investigated for their anticancer properties. One study highlighted that modifications at the 3-position of the prop-2-en-1-one scaffold significantly influenced the cytotoxicity against various cancer cell lines .
Table 2: Biological Evaluation Results
| Compound | IC50 (μM) | Effect |
|---|---|---|
| 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one | 6.52 ± 0.57 | Inhibition of superoxide production |
| Analog A | 12.34 ± 0.45 | Moderate elastase inhibition |
| Analog B | 4.80 ± 0.30 | High cytotoxicity in cancer cells |
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves the reaction of dimethylamine with suitable precursors containing the required functional groups. Common solvents used include dichloromethane or ethanol, often with catalytic assistance to enhance yield and purity .
In industrial settings, large-scale production might utilize automated systems for monitoring reaction parameters, ensuring consistent quality and efficiency.
Q & A
Basic: What established synthetic routes are available for 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one, and how can reaction conditions be optimized for academic research?
Answer:
The compound can be synthesized via Claisen-Schmidt condensation , where a ketone reacts with an aldehyde under basic conditions. For analogs like (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, ethanol or methanol solvents with NaOH/KOH catalysis at 50–70°C yield high-purity products . Microwave-assisted synthesis (e.g., 100–150 W, 10–30 minutes) may enhance reaction efficiency for similar enones, reducing side products . Optimization should focus on solvent polarity, temperature control, and substituent compatibility with the cyclopropane ring.
Basic: How can the crystal structure of this compound be resolved, and which software tools are recommended for refinement?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinement . For analogs like 3-[4-(dimethylamino)phenyl]-1-(2-pyrrolyl)prop-2-en-1-one, SHELXPRO interfaces with molecular graphics software (e.g., Olex2) to visualize hydrogen bonding and π-π interactions critical for stability .
Advanced: How do substituents on the cyclopropane ring influence electronic properties and reactivity, and what computational methods predict these effects?
Answer:
The methyl group on the cyclopropane ring introduces steric strain and alters electron density distribution. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (FMOs) to predict reactivity. For example, in (E)-3-(3-methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one, methyl groups reduce the HOMO-LUMO gap, enhancing electrophilicity . Substituent effects on dipole moments and charge transfer can be modeled using Gaussian or ORCA software .
Advanced: What discrepancies exist in reported biological activities of enone derivatives, and how can SAR studies resolve contradictions?
Answer:
Contradictions arise from variations in substituent positioning (e.g., trifluoromethyl vs. methylcyclopropyl groups). For instance, 3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one shows enhanced lipophilicity compared to non-fluorinated analogs, altering pharmacokinetics . Structure-Activity Relationship (SAR) studies should systematically compare substituent electronic (Hammett σ values) and steric (Taft parameters) effects using assays like enzyme inhibition or cytotoxicity profiling.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies dimethylamino (-N(CH₃)₂) and cyclopropane proton environments. For analogs like (E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one, coupling constants (J = 15–17 Hz) confirm trans-alkene geometry .
- IR : Stretching frequencies (C=O ~1650 cm⁻¹, C=C ~1600 cm⁻¹) validate the enone core .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can data contradictions in crystallographic and computational studies be reconciled?
Answer:
Discrepancies between experimental (XRD) and computed (DFT) bond lengths/angles often arise from crystal packing forces. For chalcone analogs, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O, π-stacking), explaining deviations . Use MULTIREF or Diamond software to overlay experimental and optimized structures, adjusting for solvent effects in DFT .
Basic: What are the key stability considerations for storing and handling this compound?
Answer:
The enone moiety is light- and oxygen-sensitive. Store under inert gas (N₂/Ar) at –20°C. Cyclopropane rings are prone to ring-opening under acidic conditions; neutral pH buffers are recommended. For analogs like 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, stability studies via TGA/DSC reveal decomposition thresholds (~200°C) .
Advanced: How does the dimethylamino group modulate intermolecular interactions in supramolecular assemblies?
Answer:
The dimethylamino group participates in C–H⋯N hydrogen bonding and van der Waals interactions. In 3-(dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one, the amino group forms bifurcated H-bonds with adjacent carbonyl groups, influencing crystal packing . Molecular dynamics simulations (e.g., GROMACS) can model these interactions under varying solvent conditions.
Advanced: What role does the cyclopropane ring play in the compound’s conformational dynamics?
Answer:
The cyclopropane’s angle strain restricts rotational freedom, favoring a planar enone conformation. For analogs like (E)-3-(dimethylamino)-1-(2-pyridyl)prop-2-en-1-one, NMR NOESY experiments show restricted rotation around the C–C single bond, stabilizing specific tautomers . Torsional energy profiles computed via MOE or Schrödinger software quantify these effects.
Basic: What safety protocols are essential for laboratory work with this compound?
Answer:
Dimethylamino derivatives may exhibit toxicity. Use fume hoods, nitrile gloves, and eye protection. For analogs like 3-methylmethcathinone, LD₅₀ values (rodent studies) guide risk assessment . MSDS sheets should be reviewed for flammability (e.g., ethanol-based solutions) and reactivity with oxidizing agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
